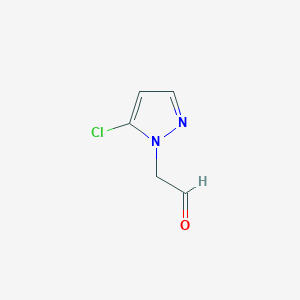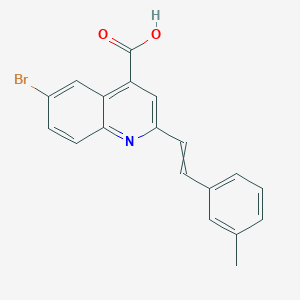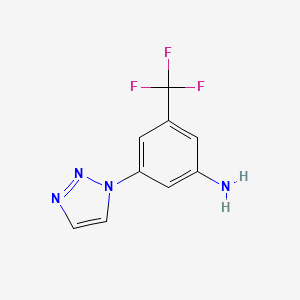
3-(Triazol-1-yl)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired product. The reaction conditions usually involve the use of copper(I) catalysts, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and catalysts may vary depending on the specific requirements and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-TRIFLUOROMETHYL-(1,2,3-TRIAZOL-1-YL)QUINOLINE: Similar in structure but with a quinoline ring instead of an aniline ring.
3-(1,2,3-TRIAZOL-4-YL)-5-(TRIFLUOROMETHYL)ANILINE: An isomer with the triazole ring attached at a different position.
Uniqueness
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is unique due to its specific combination of the triazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its high stability, lipophilicity, and ability to form strong interactions with biological targets make it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C9H7F3N4 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
3-(triazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-7(13)5-8(4-6)16-2-1-14-15-16/h1-5H,13H2 |
InChI-Schlüssel |
ZRBXUFFVHZOKQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)C2=CC(=CC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


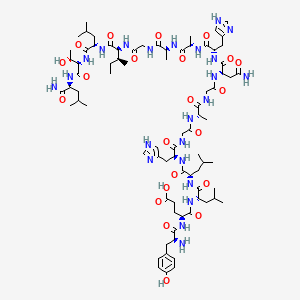

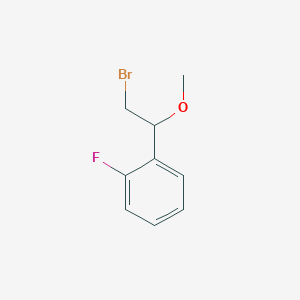


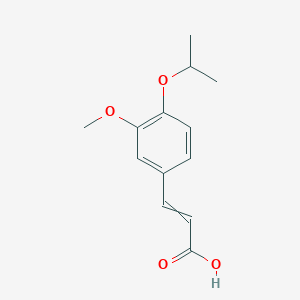
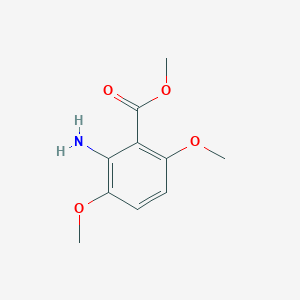
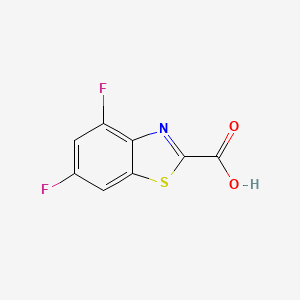
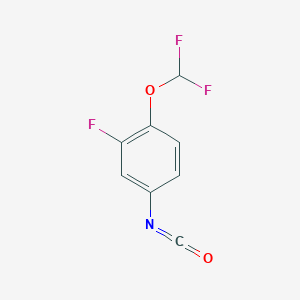

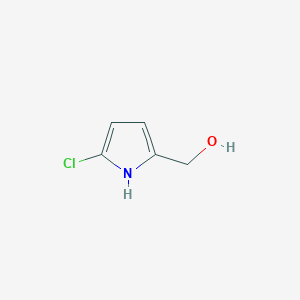
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
